D-Cellobiose octaacetate

Descripción general

Descripción

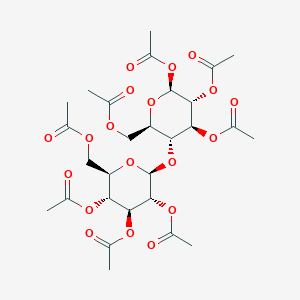

D-Cellobiose octaacetate: is a chemical compound derived from cellobiose, a disaccharide composed of two glucose molecules linked by a β(1→4) bond. The octaacetate form is achieved by acetylating all eight hydroxyl groups present in the cellobiose molecule. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-Cellobiose octaacetate can be synthesized through the acetylation of cellobiose. The process involves treating cellobiose with acetic anhydride in the presence of a catalyst, such as sulfuric acid. The reaction typically occurs at a controlled temperature to ensure complete acetylation of the hydroxyl groups. The general reaction conditions include:

Reactants: Cellobiose, acetic anhydride, sulfuric acid

Temperature: 45-55°C

Reaction Time: Several hours to ensure complete acetylation

Industrial Production Methods: In industrial settings, the production of this compound follows a similar acetylation process but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: D-Cellobiose octaacetate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield cellobiose and acetic acid.

Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups, regenerating cellobiose.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Water or dilute acids/bases at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Hydrolysis: Cellobiose and acetic acid.

Reduction: Cellobiose.

Substitution: Various substituted cellobiose derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Glycobiology Research

D-Cellobiose octaacetate serves as a valuable tool in glycobiology for studying carbohydrate structures and interactions. It aids researchers in understanding complex biological processes involving glycosylation and carbohydrate recognition .

Drug Development

This compound is used in synthesizing glycosylated drugs, enhancing their efficacy and stability. Its ability to form stable complexes with various pharmaceuticals makes it essential in developing new medications .

Food Industry

In the food sector, this compound can be employed as a food additive to modify texture and stability, thus improving product quality. It helps in formulating products that require specific textural properties .

Biotechnology

This compound acts as a substrate for glycosyltransferases in enzyme research. This application allows scientists to explore enzyme mechanisms and develop biocatalysts that can be used in various biotechnological processes .

Analytical Chemistry

In analytical chemistry, this compound is utilized in chromatographic techniques for separating and analyzing carbohydrates. It provides precise insights into carbohydrate composition across different samples, which is crucial for quality control and research purposes .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Glycobiology | Study of carbohydrate structures and interactions | Understanding biological processes |

| Drug Development | Synthesis of glycosylated compounds | Enhanced drug efficacy and stability |

| Food Industry | Food additive for modifying texture and stability | Improved product quality |

| Biotechnology | Substrate for glycosyltransferases | Exploration of enzyme mechanisms |

| Analytical Chemistry | Chromatographic separation and analysis of carbohydrates | Precise carbohydrate composition insights |

Case Study 1: Glycosylation in Drug Development

A study published in Journal of Medicinal Chemistry demonstrated the synthesis of a novel glycosylated drug using this compound as a precursor. The results indicated improved bioavailability compared to non-glycosylated counterparts, highlighting the compound's role in enhancing pharmaceutical properties .

Case Study 2: Enzyme Mechanism Exploration

Research conducted at a leading biotechnology lab utilized this compound to investigate the substrate specificity of various glycosyltransferases. The findings revealed critical insights into enzyme-substrate interactions that could lead to the development of more efficient biocatalysts for industrial applications .

Mecanismo De Acción

The mechanism of action of D-Cellobiose octaacetate involves its interaction with specific molecular targets, primarily enzymes that recognize carbohydrate structures. The acetyl groups on the molecule can influence its binding affinity and specificity towards these enzymes. The pathways involved include:

Enzyme Inhibition: The compound can act as an inhibitor for certain glycosidases by mimicking the natural substrate and blocking the active site.

Drug Delivery: The acetylated form can enhance the stability and solubility of drugs, facilitating their delivery to target sites

Comparación Con Compuestos Similares

D-Cellobiose octaacetate can be compared with other acetylated disaccharides, such as:

D-Maltose octaacetate: Similar in structure but derived from maltose, which has an α(1→4) linkage between glucose units.

D-Lactose octaacetate: Derived from lactose, with a β(1→4) linkage between glucose and galactose.

D-Sucrose octaacetate: Derived from sucrose, with an α(1→2) linkage between glucose and fructose.

Uniqueness:

Structure: The β(1→4) linkage in this compound provides unique properties compared to other acetylated disaccharides.

Applications: Its specific interactions with glycosidases and potential use in drug delivery systems highlight its distinct advantages

Actividad Biológica

D-Cellobiose octaacetate is a synthetic derivative of the disaccharide cellobiose, characterized by its full acetylation, which enhances its solubility in organic solvents and alters its reactivity. This compound has garnered interest in biochemical research due to its potential applications in enzyme studies, carbohydrate metabolism, and pharmaceutical synthesis.

- Molecular Formula : C₂₈H₃₈O₁₉

- Molecular Weight : 678.59 g/mol

- Melting Point : 224-231 °C

- Appearance : White solid

Synthesis

This compound is synthesized through the acetylation of cellobiose, where hydroxyl groups are replaced with acetyl groups. This process typically involves:

- Treating cellulose acetate with acetic anhydride and acetic acid.

- Heating the mixture to facilitate acetylation.

- Purifying the product through recrystallization.

This method yields high-purity this compound, suitable for various biological applications .

Enzyme Interaction

This compound serves primarily as a substrate for enzymes that hydrolyze β-1,4 glycosidic bonds, such as:

- Cellobiase

- β-Glucosidase

These enzymes are crucial for understanding carbohydrate metabolism and enzymatic kinetics. The compound can also act as an inhibitor for certain glycoside hydrolases, allowing researchers to explore enzyme mechanisms and interactions .

Table 1: Enzymatic Activity with this compound

| Enzyme | Activity Type | Observations |

|---|---|---|

| Cellobiase | Substrate | Hydrolysis leads to glucose production |

| β-Glucosidase | Substrate | Kinetic studies reveal enzyme efficiency |

| Glycoside Hydrolases | Inhibitor | Competitive inhibition observed |

Applications in Research

This compound is utilized in various research fields:

- Carbohydrate Metabolism : It helps elucidate the roles of enzymes involved in carbohydrate digestion.

- Pharmaceutical Synthesis : The compound is a precursor for synthesizing β-cellobioside moieties used in drug development .

- Biofuels Research : Its structural properties allow for studies on cellulose interactions, contributing to biofuel production methods.

Case Study 1: Enzyme Kinetics

In a study examining the kinetics of cellobiase, researchers used this compound as a substrate. The results indicated a significant increase in enzyme activity compared to unmodified cellobiose, suggesting that the acetylation enhances substrate recognition and hydrolysis rates .

Case Study 2: Inhibition Studies

Another investigation focused on the inhibitory effects of this compound on glycoside hydrolases. The findings revealed that at specific concentrations, the compound could effectively inhibit enzyme activity, providing insights into potential therapeutic applications for metabolic disorders .

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTQVEKSRLZRSX-HYSGBLIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3616-19-1, 5346-90-7, 22352-19-8 | |

| Record name | Cellobiose octaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-.beta.-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alpha-D-cellobiose octaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cellobiose octaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does D-Cellobiose octaacetate induce cellulase production in fungi?

A1: While the exact mechanism of induction remains unclear, research suggests that this compound [] acts as a more potent inducer of cellulase enzymes compared to other disaccharides and their derivatives in Penicillium janthinellum EMS-UV-8 mutant. This induction is likely linked to the compound's structural similarity to cellobiose, a natural breakdown product of cellulose. Fungi, like Penicillium janthinellum, may recognize this compound as a signal for the presence of cellulose, thereby triggering the production of cellulase enzymes to break down the perceived cellulose source and obtain energy [].

Q2: Why is this compound preferred over cellobiose for inducing cellulase production?

A2: While both this compound and cellobiose can induce cellulase production, this compound demonstrates superior inducing capabilities []. This difference could stem from the eight acetyl groups present in this compound, potentially enhancing its uptake by fungal cells or influencing its interaction with regulatory elements involved in cellulase gene expression [].

Q3: What is the structural significance of this compound in relation to cellulose?

A3: this compound serves as a valuable model for understanding the structure of cellulose triacetate (CTA) []. As a series of crystalline oligomers, ranging from α-D-cellobiose octaacetate to α-D-cellohexaose eicosaacetate, are analyzed using techniques like CPMAS 13C NMR and X-ray diffraction, their structural features progressively resemble those of CTA I []. Specifically, the pentamer and hexamer oligomers exhibit remarkable similarities to CTA I in terms of chemical shifts and crystalline lattice structure, solidifying their role as effective models for CTA I [].

Q4: Can you describe a commercially viable method for synthesizing this compound?

A4: this compound can be synthesized commercially by reacting α-D-cellobiose octaacetate (CBO) with hydrogen bromide (HBr) in a solvent system of glacial acetic acid or a glacial acetic acid/methylene chloride mixture []. This reaction yields high-quality this compound, and the process has been optimized for large-scale production, including parameters like reaction time, temperature, and HBr stoichiometry, along with effective isolation and purification methods [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.